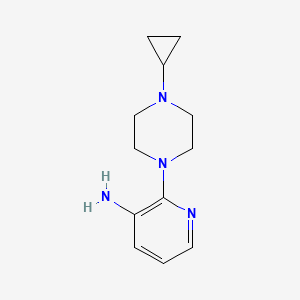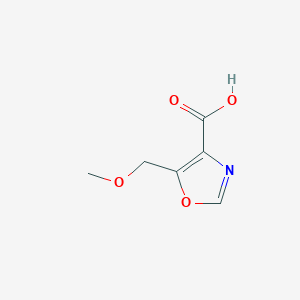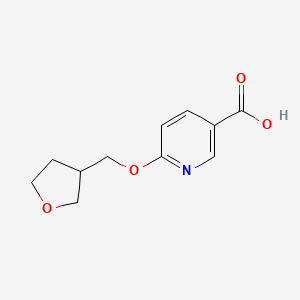![molecular formula C14H20N2O B1464593 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one CAS No. 1018257-85-6](/img/structure/B1464593.png)
1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one
Overview
Description
1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is a compound that features a piperidine ring, a phenyl group, and an aminomethyl substituent
Mechanism of Action
Target of Action
Similar compounds have been found to target the serine/threonine-protein kinase chk1 . This protein plays a crucial role in cell cycle regulation, DNA repair, and cell survival.
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell cycle regulation and dna repair .
Result of Action
If it does indeed target the serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and dna repair mechanisms .
Biochemical Analysis
Biochemical Properties
1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinase Chk1, which is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of serine/threonine-protein kinase Chk1, leading to alterations in cell cycle progression and DNA repair mechanisms . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with serine/threonine-protein kinase Chk1 results in the modulation of the enzyme’s activity, which is essential for DNA damage response . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular processes, such as prolonged activation or inhibition of specific signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s effects become detrimental, leading to cellular toxicity and adverse physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA repair enzymes or to the mitochondria to influence metabolic processes . These localizations are essential for the compound’s role in various cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one typically involves the reaction of a piperidine derivative with a phenylacetone derivative under specific conditions. One common method involves the reductive amination of phenylacetone with 3-(aminomethyl)piperidine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts such as Raney nickel or palladium on carbon may be employed to facilitate the hydrogenation steps .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for more complex compounds
Comparison with Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the phenyl and aminomethyl groups.
Phenylacetone: Shares the phenylacetone moiety but lacks the piperidine ring.
3-(Aminomethyl)piperidine: Contains the piperidine and aminomethyl groups but lacks the phenyl group.
Uniqueness: 1-[3-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one is unique due to its combination of a piperidine ring, phenyl group, and aminomethyl substituent, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler analogs .
Properties
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-10-13-7-4-8-16(11-13)14(17)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRYDZUXGWZVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine](/img/structure/B1464511.png)
![3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol](/img/structure/B1464513.png)


![2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464518.png)

![Methyl 2-[(6-chloropyrimidin-4-yl)amino]-3-methylbutanoate](/img/structure/B1464520.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464521.png)


![3-chloro-N-[(oxolan-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464526.png)
![4-[(3-Chloropyrazin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1464528.png)
![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464529.png)
![2-[(3-Chloropyrazin-2-yl)amino]butan-1-ol](/img/structure/B1464530.png)
